![molecular formula C18H15N3O2 B114850 Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate CAS No. 148332-31-4](/img/structure/B114850.png)
Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate is a chemical compound with the molecular formula C18H15N3O2 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate consists of a pyridine ring attached to two other pyridine rings and an ethyl ester group . The molecular weight of this compound is 305.3 g/mol.Scientific Research Applications
Light-Emitting and Photovoltaic Materials
Terpyridine-containing π-conjugated polymers have been used in light-emitting and photovoltaic materials . When coordinated with metal ions, terpyridine exhibits immense potential for the synthesis of metallo-supramolecular or metallo-polymer materials .
Opto-Electronic Devices
Supramolecular materials based on metal ion complexes of 2,2’:6’,2’'-terpyridine derivatives have found applications in opto-electronic devices . These materials are used in devices that can convert light to electricity or electricity to light .
Photochemical Molecular Devices
The complexes of 2,2’:6’,2’'-terpyridine derivatives are used for the construction of photochemical molecular devices . These devices can control and utilize the properties of light.
Asymmetric Catalysis
Ethyl 2,2’:6’,2’‘-terpyridine-4’-carboxylate is utilized in the synthesis of chiral derivatives for asymmetric catalysis . Asymmetric catalysis is a process that can produce chiral molecules, which are key in many biological processes.
Oxidation of Alcohols
The complexes of 2,2’:6’,2’'-terpyridine derivatives are employed in the oxidation of alcohols . This is a key process in organic chemistry and industrial applications.
Carbonylation of Aromatic Compounds
These complexes are also used in the carbonylation of aromatic compounds . Carbonylation is a process that introduces a carbonyl group into a molecule.
Oxygen-Binding Molecules
2,2’:6’,2’'-terpyridine derivatives are used as oxygen-binding molecules . These molecules can reversibly bind to oxygen, which is crucial in many biological and industrial processes.
Anti-Fibrotic Activities
Some derivatives of 2,2’:6’,2’'-terpyridine have shown better anti-fibrotic activities than some existing drugs . These compounds inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Mechanism of Action
Target of Action
Ethyl [2,2’:6’,2’‘-terpyridine]-4’-carboxylate, also known as Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate or ETHYL 2,2/‘:6/’,2/‘/’-TERPYRIDINE-4/'-CARBOXYLATE, is a derivative of terpyridine . Terpyridine is a tridentate ligand , meaning it can bind to metal ions at three points, forming two adjacent 5-membered MN2C2 chelate rings . This makes it a key player in coordination chemistry .
Mode of Action
The compound’s mode of action is primarily through its interaction with metal ions. As a ligand, it forms complexes with most transition metal ions . The formation of these complexes can lead to changes in the properties of the metal ions, including their oxidation states .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific metal ions it interacts with. Terpyridine complexes exhibit characteristic optical and electrochemical properties, including metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence . These properties can have various effects on biochemical pathways, particularly those involving electron transfer.
Pharmacokinetics
Terpyridine is a white solid that is soluble in most organic solvents , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
properties
IUPAC Name |
ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-23-18(22)13-11-16(14-7-3-5-9-19-14)21-17(12-13)15-8-4-6-10-20-15/h3-12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUKWHIHLXNYAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376419 |
Source
|
Record name | Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,6-dipyridin-2-ylpyridine-4-carboxylate | |
CAS RN |
148332-31-4 |
Source
|
Record name | Ethyl [1~2~,2~2~:2~6~,3~2~-terpyridine]-2~4~-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.